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Compound of Interest

Compound Name: 7,3',4'-Trihydroxyflavone

Cat. No.: B192591 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) and mass spectrometry (MS) data for the flavonoid 7,3',4'-trihydroxyflavone. This

document is intended to serve as a valuable resource for researchers and professionals

involved in natural product chemistry, analytical chemistry, and drug development.

Introduction
7,3',4'-Trihydroxyflavone is a naturally occurring flavonoid, a class of polyphenolic secondary

metabolites found in various plants. Flavonoids are of significant interest to the scientific

community due to their diverse biological activities, including antioxidant, anti-inflammatory, and

anticancer properties. Accurate spectroscopic data is crucial for the unambiguous identification

and characterization of this compound in complex mixtures, as well as for quality control and

further research into its biological functions.

Spectroscopic Data
The following sections present the available NMR and MS data for 7,3',4'-trihydroxyflavone
and its isomer, 3,7,4'-trihydroxyflavone. The data is organized into clear, tabular formats for

ease of comparison and reference.

Precise, experimentally determined ¹H and ¹³C NMR data for 7,3',4'-trihydroxyflavone are not

readily available in the surveyed literature. However, data for the closely related isomer, 3,7,4'-
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trihydroxyflavone (resokaempferol), has been reported and is presented here as a valuable

reference. It is critical to note the different hydroxylation pattern when utilizing this data for

comparative purposes.

A study on the synthesis and characterization of flavonoids and their rhenium(I)-tricarbonyl

complexes provides the following NMR data for 3,7,4'-trihydroxyflavone, acquired in CD₃OD.[1]

Table 1: ¹H NMR Spectroscopic Data for 3,7,4'-Trihydroxyflavone (500 MHz, CD₃OD)[1]

Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2'/H-6' 8.11 d 8.4

H-5 7.97 d 9.2

H-3'/H-5', H-6, H-8 6.91–6.88 m -

Table 2: ¹³C NMR Spectroscopic Data for 3,7,4'-Trihydroxyflavone (126 MHz, CD₃OD)[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9981504/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9981504/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9981504/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192591?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Chemical Shift (δ, ppm)

C-2 146.08

C-3 -

C-4 -

C-5 126.03

C-6 114.71

C-7 163.15

C-8 101.61

C-9 157.13

C-10 114.87

C-1' 122.57

C-2' 129.20

C-3' 114.87

C-4' 158.99

C-5' 114.87

C-6' 129.20

Note: The original source did not provide assignments for all carbon atoms.

Mass spectrometry is a powerful analytical technique for determining the molecular weight and

elemental composition of a compound, as well as elucidating its structure through

fragmentation analysis.

A study involving the fingerprinting analysis of flavonoid components in Scutellaria species

using liquid chromatography-tandem mass spectrometry (LC-MS/MS) identified 7,3',4'-
trihydroxyflavone and reported its mass spectral data.[2]

Table 3: Mass Spectrometry Data for 7,3',4'-Trihydroxyflavone[2]
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Ionization Mode Precursor Ion [M-H]⁻ (m/z) Fragment Ions (m/z)

Negative 577

577.6, 432, 431, 412, 377,

325, 310, 307, 292, 282.6,

268, 249, 100

Note: The precursor ion at m/z 577 likely corresponds to a glycosylated form of the flavonoid,

which then fragments to yield the aglycone and other fragments.

Experimental Protocols
The following sections provide generalized experimental methodologies for the acquisition of

NMR and MS data for flavonoids, based on established protocols found in the scientific

literature.

A general protocol for acquiring NMR spectra of flavonoids involves the following steps:

Sample Preparation:

Dissolve 3-5 mg of the purified flavonoid in approximately 0.6 mL of a deuterated solvent

(e.g., methanol-d₄, DMSO-d₆, or acetone-d₆) in an NMR tube.

Ensure complete dissolution, using sonication if necessary.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Data Acquisition:

Acquire spectra on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

Perform standard 1D experiments: ¹H NMR and ¹³C NMR (with proton decoupling).

To aid in structural elucidation, acquire 2D NMR spectra, such as:

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their

directly attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons.

Data Processing:

Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

Apply Fourier transformation, phase correction, and baseline correction.

Calibrate the chemical shifts to the internal standard.

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the coupling patterns (multiplicity and coupling constants) in the ¹H NMR

spectrum to deduce the connectivity of protons.

Assign the signals in both ¹H and ¹³C NMR spectra to the specific atoms in the molecule

using the 1D and 2D data.

A typical protocol for the analysis of flavonoids by LC-MS/MS is as follows:

Sample Preparation:

Prepare a dilute solution of the flavonoid in a suitable solvent, such as methanol or

acetonitrile.

For complex matrices like plant extracts, an extraction and clean-up step may be

necessary. This often involves solid-phase extraction (SPE) to remove interfering

substances.

Filter the sample through a 0.22 µm syringe filter before injection.

Liquid Chromatography (LC):

Use a reversed-phase column (e.g., C18) for separation.

Employ a gradient elution with a mobile phase consisting of two solvents, typically:
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Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to

improve peak shape and ionization.

Solvent B: Acetonitrile or methanol with the same concentration of acid.

The gradient program is optimized to achieve good separation of the analytes.

Mass Spectrometry (MS):

Utilize an electrospray ionization (ESI) source, which is well-suited for the analysis of polar

compounds like flavonoids. ESI can be operated in either positive or negative ion mode.

Acquire full-scan mass spectra to determine the molecular weight of the analyte ([M+H]⁺

in positive mode or [M-H]⁻ in negative mode).

Perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest

and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

The fragmentation pattern provides valuable structural information.

Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

flavonoid like 7,3',4'-trihydroxyflavone.
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Caption: General workflow for the spectroscopic analysis of 7,3',4'-trihydroxyflavone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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